3-[(1,3-Thiazol-2-yl)amino]benzoic acid

CK2α kinase Allosteric inhibition Regioisomeric SAR

3-[(1,3-Thiazol-2-yl)amino]benzoic acid (CAS 1099057-19-8, MF C10H8N2O2S, MW 220.25 g/mol) is the minimal unsubstituted member of the 2-aminothiazole-benzoic acid class, featuring a thiazol-2-ylamino bridge linked to a benzoic acid at the meta position. This scaffold has been validated as a non-ATP-competitive allosteric modulator of protein kinase CK2α, where the meta-carboxylate orientation is a critical determinant of binding affinity.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 1099057-19-8
Cat. No. B1517841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,3-Thiazol-2-yl)amino]benzoic acid
CAS1099057-19-8
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NC=CS2)C(=O)O
InChIInChI=1S/C10H8N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-6H,(H,11,12)(H,13,14)
InChIKeyHBIGPTCLOQMDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1,3-Thiazol-2-yl)amino]benzoic acid (CAS 1099057-19-8): A meta-Carboxylate 2-Aminothiazole Scaffold for Kinase-Targeted Library Design


3-[(1,3-Thiazol-2-yl)amino]benzoic acid (CAS 1099057-19-8, MF C10H8N2O2S, MW 220.25 g/mol) is the minimal unsubstituted member of the 2-aminothiazole-benzoic acid class, featuring a thiazol-2-ylamino bridge linked to a benzoic acid at the meta position . This scaffold has been validated as a non-ATP-competitive allosteric modulator of protein kinase CK2α, where the meta-carboxylate orientation is a critical determinant of binding affinity [1]. The compound serves as a versatile building block for derivatization at the thiazole 4- and 5-positions, enabling systematic structure–activity relationship (SAR) exploration across multiple kinase targets [2].

Why 3-[(1,3-Thiazol-2-yl)amino]benzoic acid (CAS 1099057-19-8) Cannot Be Interchanged with Regioisomeric or 4-Substituted Analogs


The meta versus para positioning of the carboxylic acid on the 2-aminothiazole-benzoic acid scaffold is not a minor structural variation—it is a decisive determinant of target binding. In the CK2α allosteric pocket, the meta-carboxylate (compound 2, IC50 = 7 μM) exhibits approximately 4.3-fold greater inhibitory potency than its para counterpart (compound 1, IC50 = 30 μM), a difference attributed to a strictly position-dependent ionic interaction within the binding site [1]. The unsubstituted para-carboxylate analog (compound 9) is essentially inactive (IC50 > 25 μM) [1]. Furthermore, the absence of a 4-position aryl substituent on the thiazole ring—present in lead compounds such as CK2α-IN-1 (4-(3-nitrophenyl), IC50 = 7.0 μM) and the Aurora A inhibitor 4-[(5-bromo-1,3-thiazol-2-yl)amino]benzoic acid (IC50 = 79 nM)—means this compound occupies a distinct SAR starting point, not an interchangeable equivalent of its substituted congeners [1][2].

3-[(1,3-Thiazol-2-yl)amino]benzoic acid (1099057-19-8): Quantitative Differentiation Evidence Against Key Analogs


Meta-COOH vs. Para-COOH Regioisomers: ~4.3-Fold Potency Advantage in CK2α Allosteric Inhibition

In the 3-nitrophenyl-substituted 2-aminothiazole series, the meta-carboxylate regioisomer (compound 2, i.e., 3-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid, also known as CK2α-IN-1) inhibits purified CK2α with an IC50 of 7 μM, while the para-carboxylate regioisomer (compound 1) shows an IC50 of 30 μM—a 4.3-fold difference [1]. Crucially, the unsubstituted para-carboxylate analog lacking any 4-aryl group (compound 9, i.e., 4-(thiazol-2-ylamino)benzoic acid) shows IC50 > 25 μM, confirming that the para orientation alone is insufficient for meaningful CK2α engagement even in the minimal scaffold [1]. This positional dependence establishes that the meta-carboxylate geometry of CAS 1099057-19-8 is a structural prerequisite for CK2α allosteric binding, not an interchangeable feature.

CK2α kinase Allosteric inhibition Regioisomeric SAR

Non-ATP-Competitive Allosteric Mechanism: Differentiation from ATP-Site Inhibitors Including CX-4945

The 2-aminothiazole-benzoic acid scaffold binds to a novel allosteric pocket on CK2α located at the interface between the αC helix and the glycine-rich loop, entirely distinct from the ATP-binding site [1]. This mechanism has been confirmed by enzyme kinetics studies, STD-NMR, circular dichroism spectroscopy, and native mass spectrometry [2]. The allosteric mode of action confers substrate-selective inhibition: the optimized lead compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) inhibited STAT3 activation with an EC50 of 1.6 μM—3.3-fold more potently than the ATP-competitive clinical candidate CX-4945 (EC50 = 5.3 μM) [1]. Unlike ATP-competitive inhibitors (e.g., CX-4945, which also potently inhibits Clk-2 at IC50 = 4 nM), allosteric ligands exhibit selectivity that varies depending on the individual substrate, potentially reducing off-target effects [1].

CK2 kinase Allosteric modulator Non-ATP-competitive

Unsubstituted Thiazole 4-Position: A Minimal Scaffold for Systematic Kinase SAR Exploration vs. 4-Aryl-Substituted Leads

CAS 1099057-19-8 differs from the most potent reported 2-aminothiazole-benzoic acid derivatives by the absence of a substituent at the thiazole 4-position. In the CK2α series, introduction of a 3-nitrophenyl group (yielding CK2α-IN-1) achieves IC50 = 7.0 μM with Ki = 1.6 μM ; further optimization to a naphthalen-2-yl group (compound 27) yields submicromolar potency (IC50 = 0.6 μM) [1]. In the Aurora A kinase context, 5-bromo substitution on the thiazole ring produces IC50 = 79 nM [2]. This compound therefore represents the unsubstituted reference point against which the contribution of each 4- and 5-position modification can be quantitatively measured, making it uniquely suitable as a negative control and as a starting material for parallel derivatization libraries [3].

Kinase inhibitor Scaffold optimization SAR building block

Crystal Structure Validation: Meta-Carboxylate Orientation Confirmed in the CK2α Allosteric Binding Pose

The meta-carboxylate binding orientation has been experimentally validated by X-ray crystallography. The co-crystal structure of human CK2α (CSNK2A1) with 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid—a close analog of CAS 1099057-19-8 bearing a 4-pyridyl substituent—has been solved at 1.76 Å resolution (PDB ID: 6TEI) [1]. In this structure, the meta-carboxylate makes critical interactions within the allosteric pocket at the αC helix/glycine-rich loop interface [2]. By contrast, the para-carboxylate analog 4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid binds in a distinct orientation (PDB ID: 6YPJ) [3]. The experimentally determined binding pose of the meta-substituted congener provides direct structural validation that the geometry of CAS 1099057-19-8 is compatible with the allosteric pocket architecture.

X-ray crystallography CK2α Binding mode

Recommended Application Scenarios for 3-[(1,3-Thiazol-2-yl)amino]benzoic acid (CAS 1099057-19-8) Based on Evidence


Minimal Scaffold Reference Standard in CK2α Allosteric Inhibitor SAR Libraries

Use CAS 1099057-19-8 as the unsubstituted baseline compound in any CK2α allosteric inhibitor optimization campaign. Because the meta-carboxylate regioisomer is ~4.3-fold more potent than the para variant in the 3-nitrophenyl series (IC50 7 μM vs. 30 μM) [1], and the unsubstituted para analog is essentially inactive (IC50 > 25 μM) [1], this compound uniquely enables quantification of the contribution of 4- and 5-position thiazole substituents to CK2α binding affinity. Each new derivative can be benchmarked against this parent to calculate ΔIC50 attributable to specific substituent introductions.

Parallel Chemistry Starting Material for Bcr-Abl and Kinase-Targeted Derivative Synthesis

Employ CAS 1099057-19-8 as a starting material for one-pot derivatization at the thiazole 4-position, following the synthetic methodology disclosed in patent CN109232467A [2]. The patent specifically demonstrates that 4-aryl-substituted thiazolyl aminobenzoic acids retain the meta-carboxylate configuration and exhibit antineoplastic activity via Bcr-Abl tyrosine kinase inhibition. The 95% commercial purity (Leyan.com) provides a suitable starting point for library synthesis without requiring in-house scaffold construction .

Negative Control for Selectivity Profiling of Allosteric vs. ATP-Competitive CK2 Inhibitors

Deploy CAS 1099057-19-8 as a structurally matched negative control in selectivity panels comparing allosteric CK2 modulators against ATP-competitive inhibitors such as CX-4945. The allosteric mechanism of the 2-aminothiazole class has been mechanistically validated (STD-NMR, enzyme kinetics, mass spectrometry) [1][3], and the unsubstituted scaffold represents the minimal binding unit. Comparing its off-target kinase profile with that of CX-4945 (which inhibits Clk-2 at IC50 = 4 nM and Dyrk1A/1B at 6.8/6.4 nM) [1] provides a direct readout of the selectivity advantage conferred by allosteric targeting.

Crystallographic Fragment Screening for Allosteric Pocket Mapping

Use CAS 1099057-19-8 in fragment-based crystallographic screening campaigns targeting the CK2α allosteric pocket. The close analog 3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid has been successfully co-crystallized with CK2α at 1.76 Å resolution (PDB 6TEI) [4], confirming the meta-carboxylate binding orientation. The smaller, unsubstituted thiazole core of CAS 1099057-19-8 is better suited as a fragment hit for soaking experiments, enabling unambiguous electron density interpretation and serving as a starting point for structure-guided fragment growth.

Quote Request

Request a Quote for 3-[(1,3-Thiazol-2-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.